molecular formula C22H29N5O3 B2696266 3-(2-ethoxyethyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-33-6

3-(2-ethoxyethyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Katalognummer B2696266
CAS-Nummer: 877616-33-6
Molekulargewicht: 411.506
InChI-Schlüssel: WDFGFMYBEBXWSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, suggests that it contains a purine core, which is a two-ring structure composed of nitrogen and carbon atoms. It also has various substituents, including ethoxyethyl and phenethyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of an ethoxyethyl group could potentially increase the compound’s solubility in certain solvents .

Wissenschaftliche Forschungsanwendungen

Adenosine Receptors Interaction

Studies have shown that derivatives of tetrahydropyrimido[2,1-f]purinediones exhibit affinity for adenosine receptors (ARs). Specifically, investigations into the binding modes of these compounds have highlighted their potential as antagonists for the A1 adenosine receptor subtype, with selectivity over other AR subtypes. This selectivity and potency were established through both in vitro evaluations and docking experiments, suggesting these compounds' utility in exploring adenosine receptor-mediated pathways and potentially in designing novel therapeutic agents for diseases where adenosine receptors play a crucial role (Szymańska et al., 2016).

Monoamine Oxidase Inhibition

Further research into xanthine derivatives, including those related to the purinediones family, has identified compounds with significant inhibitory activity against monoamine oxidase B (MAO-B), a key enzyme involved in the catabolism of dopamine in the brain. By designing and evaluating a library of novel compounds, researchers have found dual-target-directed ligands that combine A2A adenosine receptor antagonistic activity with MAO-B inhibition. Such compounds are promising for the development of new treatments for neurodegenerative disorders like Parkinson's disease, where a balance of dopaminergic and adenosinergic activity is crucial (Załuski et al., 2019).

Structural and Binding Analysis

Quantitative investigations into the intermolecular interactions of related purine derivatives have provided insights into their crystalline structures and the significance of hydrogen bonds and stacking motifs in stabilizing these structures. This understanding is vital for the design of new materials and therapeutic agents, as it allows for the prediction of molecular behavior in solid states and interactions with biological targets (Shukla et al., 2020).

Wirkmechanismus

The mechanism of action of a compound depends on its intended use. For example, many drugs that are purine derivatives work by interfering with the biological functions of natural purines, often by acting as enzyme inhibitors .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without specific information, it’s difficult to provide details on the safety and hazards of this compound .

Zukünftige Richtungen

The study of purine derivatives is a rich field with many potential future directions. These could include the development of new drugs, the study of the biological role of purines, and the synthesis of new purine derivatives .

Eigenschaften

IUPAC Name

3-(2-ethoxyethyl)-1,7-dimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3/c1-4-30-13-12-26-20(28)18-19(24(3)22(26)29)23-21-25(14-16(2)15-27(18)21)11-10-17-8-6-5-7-9-17/h5-9,16H,4,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFGFMYBEBXWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2CC(CN3CCC4=CC=CC=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.